N-Méthyl-D3-glycine hcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

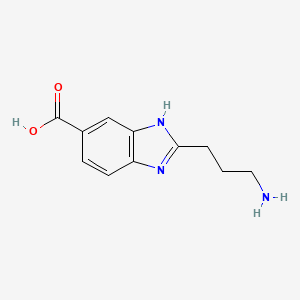

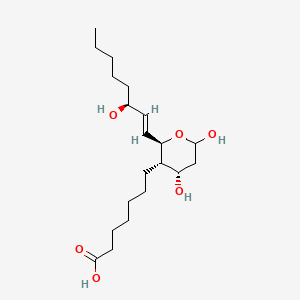

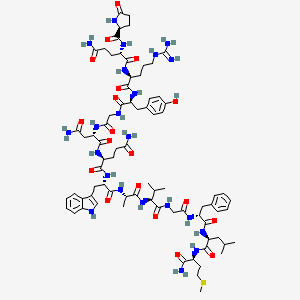

“N-Methyl-D3-glycine hcl” is the labeled analogue of N,N-Dimethylglycine . It is a derivative of the amino acid Glycine . The molecular formula of “N-Methyl-D3-glycine hcl” is C3H5D3ClNO2 . The average mass is 128.573 Da and the monoisotopic mass is 128.043182 Da .

Synthesis Analysis

A synthetic process for the preparation of N,N dimethyl glycine (DMG) has been described in a patent . The process involves the neutralization of N,N-dimethyl glycine sodium salt with sulfuric acid. The N,N-dimethyl glycine sodium salt is prepared by reacting formaldehyde, sodium bisulfite, dimethyl amine, and sodium cyanide followed by agitation with caustic soda beads .

Molecular Structure Analysis

The molecular structure of “N-Methyl-D3-glycine hcl” consists of a glycine backbone with a methyl-d3 group attached to the nitrogen . The molecular formula is CHDClNO .

Chemical Reactions Analysis

As a derivative of glycine, “N-Methyl-D3-glycine hcl” may participate in similar chemical reactions. Glycine is known to function as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate .

Applications De Recherche Scientifique

Applications opto-électroniques

“N-Méthyl-D3-glycine hcl” a été utilisé dans la synthèse de chlorhydrate de méthyl ester de glycine (GMEHCl), qui a montré des résultats prometteurs dans les applications opto-électroniques . Le cristal de GMEHCl a été obtenu par évaporation de solvant et s’est révélé avoir une bande interdite optique de 5,10 eV, avec une longueur d’onde de coupure de 230 nm . L’analyse de la photoluminescence du matériau révèle une grande perfection structurale, ce qui confirme sa pertinence pour l’émission de fluorescence bleue .

Propriétés optiques non linéaires

Les propriétés optiques non linéaires du troisième ordre de GMEHCl ont été déterminées en utilisant l’approche Z-scan . Les propriétés non linéaires du troisième ordre β, n2 et χ(3) de GMEHCl ont été déterminées à 1,37×10−4 cm/W, 3,37×10−9 cm2/W et 3,56×10−6 esu, respectivement . Ce résultat indique que le cristal peut avoir des utilisations dans diverses configurations de dispositifs optiques non linéaires (NLO) et photoniques .

Synthèse de polypeptides

“this compound” peut être utilisé dans la synthèse de polypeptides N-méthylés . La N-méthylation empêche les liaisons hydrogène intramoléculaires et provoque des changements de conformation, de polarité et de demande stérique . De plus, la lipophilie, la perméabilité membranaire et la stabilité métabolique sont augmentées, et la stabilité protéolytique est améliorée . Toutes ces propriétés font des acides aminés N-méthylés des éléments constitutifs intéressants pour la synthèse de polypeptides afin d’obtenir de nouveaux biopolymères<a aria-label="2: De plus, la lipophilie, la perméabilité membranaire et la

Mécanisme D'action

Target of Action

N-Methyl-D3-glycine HCl, also known as Sarcosine HCl , is a derivative of the amino acid glycine. Its primary targets are the GlyT2 receptors and the N-methyl-D-aspartic acid (NMDA) receptors . Glycine functions as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the NMDA receptors, along with glutamate .

Mode of Action

N-Methyl-D3-glycine HCl interacts with its targets by increasing the levels of glycine at the cerebellar nerve endings. This results in the activation of the GlyT2 receptors in the synaptic vesicles, reversing the action of GABA transporter-1 (GAT1), thereby inducing the release of GABA . Additionally, glycine potentiates the action of glutamate at the NMDA receptor .

Biochemical Pathways

The compound affects several biochemical pathways. It plays a significant role in various metabolic functions, antioxidative reactions, and neurological functions . It is also an essential substrate in the synthesis of a multitude of biomolecules and substances, including collagen, purines, creatinine, heme, and other amino acids like serine and glutathione .

Pharmacokinetics

It is known that glycine, the parent compound, is chemically neutral and metabolically inert

Result of Action

The molecular and cellular effects of N-Methyl-D3-glycine HCl’s action are primarily related to its role as an inhibitory neurotransmitter and its facilitation of excitatory potential at the NMDA receptors . It has anti-inflammatory, cytoprotective, and immunomodulatory properties .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

N-Methyl-D3-glycine hcl, like its parent compound glycine, is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Glycine functions as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate . It has anti-inflammatory, cytoprotective, and immunomodulatory properties .

Cellular Effects

N-Methyl-D3-glycine hcl influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. Glycine, the parent compound, is known to have effects on various types of cells and cellular processes . It is also involved in immune function, anti-inflammatory processes, and anti-oxidation reactions .

Molecular Mechanism

The molecular mechanism of action of N-Methyl-D3-glycine hcl involves its interactions at the molecular level. It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

N-Methyl-D3-glycine hcl is involved in the metabolic pathways of its parent compound, glycine. Glycine is utilized in some metabolic pathways including degradation to carbon dioxide and ammonium, producing serine via the reversible reaction catalyzed by serine hydroxymethyltransferase, methylation to generate N-methylglycine (sarcosine), and conjugation by acyl groups derived from acyl-CoA esters to generate acyl-glycine derivatives .

Propriétés

IUPAC Name |

2-(trideuteriomethylamino)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2.ClH/c1-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);1H/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKIFIROCHIWAY-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347840-04-4 |

Source

|

| Record name | Glycine, N-(methyl-d3)-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=347840-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![alpha-(4-Bromophenyl)-alpha-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol](/img/structure/B564706.png)